

CCT251545 as a CDK8/19 Probe & STAT1SER727 Biomarker

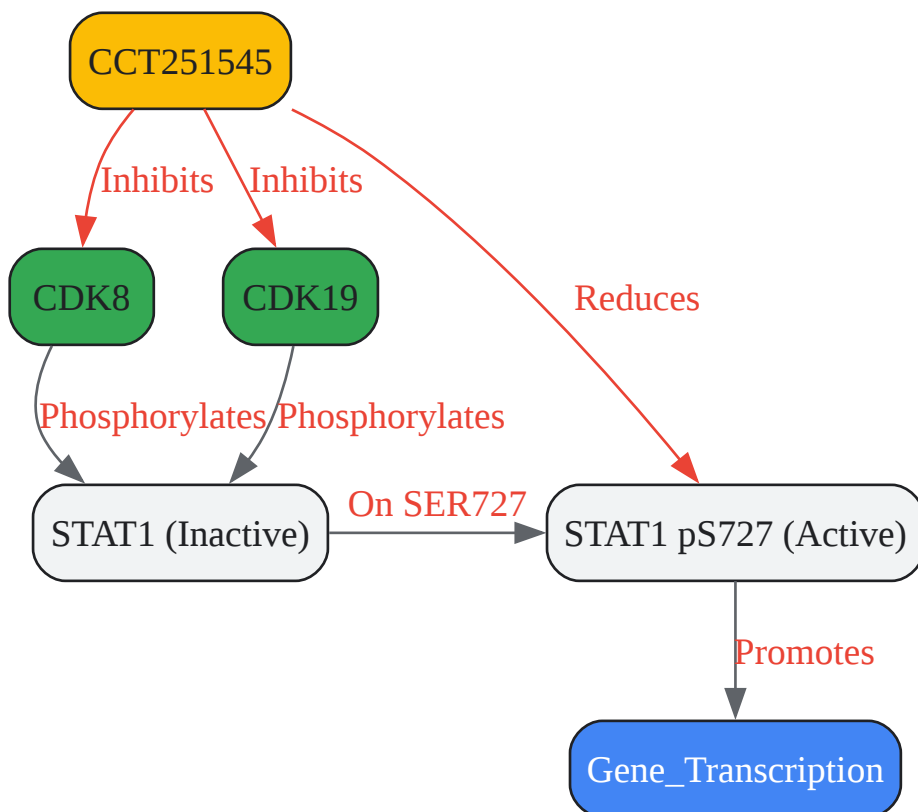
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Compound Focus: **CCT251545**

Cat. No.: S522971

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CCT251545 was discovered as a WNT-pathway inhibitor and later identified as a highly selective inhibitor of the Mediator complex-associated kinases CDK8 and CDK19 [1]. The relationship between **CCT251545**, CDK8/19, and STAT1 is summarized in the diagram below:



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CCT251545 inhibits CDK8/19, reducing STAT1SER727 phosphorylation and subsequent gene transcription.

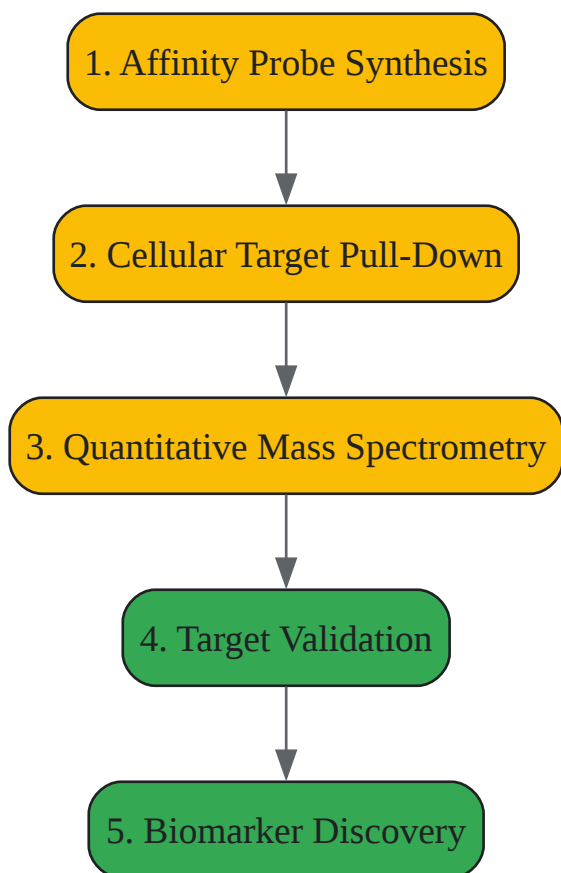
Quantitative Profiling of CCT251545

The table below summarizes key quantitative data that establishes **CCT251545** as a high-quality chemical probe.

Parameter	Value	Context / Assay
CDK8 Binding Affinity (Kd)	36 nM	Surface Plasmon Resonance (SPR) [1]
CDK19 Binding Affinity (Kd)	102 nM	Surface Plasmon Resonance (SPR) [1]
Kinase Selectivity	>100-fold	Profiling against 291 other kinases [1]
Correlation to Cellular Activity	$R^2 = 0.83 - 0.85$	Correlation between CDK8 binding affinity & activity in WNT-reporter cell assays [1]
Key Biomarker	STAT1SER727 phosphorylation	Biomarker of CDK8 activity in vitro and in vivo [1]

Experimental Workflow for Target Identification & Validation

The discovery of **CCT251545**'s targets and the STAT1SER727 biomarker involved a multi-step process, visualized in the following workflow:



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Experimental workflow from chemical probe synthesis to biomarker discovery.

The specific methodologies for each stage are as follows:

- **Affinity Probe Design & Synthesis** [1]: An analog of **CCT251545** (compound **5**) was synthesized with a flexible linker attached to the piperazine nitrogen. This compound retained cellular potency and was immobilized on sepharose beads to create an affinity matrix.
- **Cellular Target Pull-Down & Identification** [1]: LS174T human colon carcinoma cell lysates were exposed to the affinity matrix. Bound proteins were competitively eluted using active and inactive compound analogs. **SILAC (Stable Isotope Labeling with Amino acids in Cell culture)**-based quantitative mass spectrometry identified proteins displaced only by active compounds. **CDK8 and CDK19** were identified as the highest-affinity binding kinases.
- **Direct Binding Validation** [1]:
 - **Surface Plasmon Resonance (SPR)**: Confirmed direct, dose-dependent binding of **CCT251545** to purified full-length CDK8/cyclin C complex.
 - **Cellular Thermal Shift Assay (CETSA)**: Demonstrated that **CCT251545** binds to and stabilizes both CDK8 and CDK19 in intact SW620 colorectal cancer cells, confirming target engagement in a cellular environment.

- **Biomarker Discovery & In Vivo Validation** [1]: Based on the established role of CDK8 in regulating transcription, researchers investigated the effect on known signaling pathways. They found that **CCT251545** alters gene expression regulated by the WNT pathway and **STAT1**. Phosphorylation of **STAT1 at serine 727** was specifically identified as a robust and quantifiable biomarker that decreases upon CDK8/19 inhibition, confirming **in vivo** target engagement in WNT-dependent tumor models.

Application in Research

For researchers using **CCT251545**, these findings provide a direct and measurable means to confirm that the compound is engaging its intended targets in an experimental system. Monitoring the levels of **STAT1 phosphorylation at serine 727** (e.g., via western blot) serves as a functional pharmacodynamic biomarker, correlating with CDK8/19 inhibition both in cell cultures and in animal models [1].

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References

1. A selective chemical probe for exploring the role of CDK8 and ... [pmc.ncbi.nlm.nih.gov]

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